molecular formula C27H28N2O8S2 B2794896 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate CAS No. 438029-16-4

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate

Cat. No.: B2794896
CAS No.: 438029-16-4
M. Wt: 572.65
InChI Key: XVJYUKYGNOJGCV-UHFFFAOYSA-N
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Description

This compound is a novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine . It has been synthesized and evaluated for its antitumor activities against HeLa, A549, and MCF-7 cell lines .


Synthesis Analysis

The compound was synthesized via a Pd-catalyzed C-N cross-coupling . The process involved the use of 5-bromo-benzo[d][1,3]dioxole, PdCl2, xantphos, Cs2CO3, and 1,4-dioxane at 130°C . Other reagents and conditions used in the synthesis include ethyl bromoacetate, NaH, DMF, fused heteroaryl halides, and toluene .


Molecular Structure Analysis

The molecular structure of this compound consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Pd-catalyzed C-N cross-coupling . This process involves the use of 5-bromo-benzo[d][1,3]dioxole, PdCl2, xantphos, Cs2CO3, and 1,4-dioxane at 130°C .


Physical and Chemical Properties Analysis

The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals (δ: 7.94–6.05 and 7.83–6.06) for 4 and 5, respectively .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in the synthesis of novel compounds through processes like cyclization and reactions with various chemical agents. For example, it's used in the synthesis of benzenepeptide derivatives, highlighting its utility in complex organic syntheses (Tang Li-jua, 2015).

Pharmacological Research

  • In pharmacological studies, derivatives of this compound have been used to synthesize various pharmacologically active benzo[b]thiophen derivatives. These derivatives show potential in creating new medicinal compounds (N. Chapman et al., 1971).

Anti-microbial Studies

  • The compound has been used in the formation of ethyl benzodioxophosphol-oxothiazolidin-thiophene-2-carboxylates, which have been evaluated for their anti-microbial activity. This indicates its relevance in the development of new anti-microbial agents (YN Spoorthy et al., 2021).

Cytotoxicity and Anti-cancer Potential

  • Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate derivatives have been synthesized and evaluated for their potential as cytotoxic agents against various cancer cell lines. This shows its application in cancer research and potential for developing new cancer therapies (R. Mohareb et al., 2016).

Photovoltaic Performance

  • The compound has been utilized in studies related to photovoltaic performance, specifically in the creation of materials for solar cell applications. This usage highlights its potential in renewable energy research (Martin Helgesen et al., 2010).

Future Directions

The compound could be developed as a potential antitumor agent . Further studies could focus on optimizing the compound to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O8S2/c1-3-35-27(31)24-17(2)23(15-18-4-9-21-22(14-18)37-16-36-21)38-26(24)28-25(30)19-5-7-20(8-6-19)39(32,33)29-10-12-34-13-11-29/h4-9,14H,3,10-13,15-16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJYUKYGNOJGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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